4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide
Description
4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to a 3-oxocyclohexenyl moiety via an ethylamino spacer. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.
Properties
IUPAC Name |
4-[2-[[5-(furan-2-yl)-3-oxocyclohexen-1-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c19-25(22,23)17-5-3-13(4-6-17)7-8-20-15-10-14(11-16(21)12-15)18-2-1-9-24-18/h1-6,9,12,14,20H,7-8,10-11H2,(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVCAMXOKTRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the Paal–Knorr synthesis, which is used to create substituted furans from 1,4-diketones . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the cyclohexenone moiety can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells, thereby exerting its anticancer activity .
Comparison with Similar Compounds
4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide
- Structure: Replaces the cyclohexenone-ethylamino group with a trifluoromethyl-substituted pyrazole ring.
- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the cyclohexenone moiety. Pyrazole rings are known for their role in kinase inhibition, suggesting divergent target specificity .
2-Methoxy-5-{(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}benzenesulfonamide (Tamsulosin Impurity D)
- Structure: Features a methoxy-substituted benzene ring and a chiral propylamino linker.
- Key Differences: The methoxy groups improve solubility but reduce steric accessibility compared to the furan-cyclohexenone system. This compound is a byproduct in α1-adrenoreceptor antagonist synthesis, highlighting its pharmacological relevance .
4-{5-[(Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide
- Structure: Substitutes the cyclohexenone with a thiazolidinone ring conjugated to furan.
- The Z-configuration of the exocyclic double bond may influence binding specificity .
4-[(5-Amino-4-(4-morpholinyl)-2-oxo-1,3-thiazol-3(2H)-yl)amino]benzenesulfonamide
- Structure : Incorporates a morpholine-substituted thiazole ring.
- Key Differences :
Comparative Data Table
*Estimated based on structural formula.
Biological Activity
4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a furan moiety, a cyclohexene ring, and a sulfonamide group, which are known to contribute to its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific compound under study has been evaluated for its impact on perfusion pressure and coronary resistance in isolated rat heart models.
1. Cardiovascular Effects
A study conducted on the effects of benzenesulfonamide derivatives demonstrated that 4-(2-aminoethyl)benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to other derivatives. This suggests potential applications in treating cardiovascular diseases by modulating calcium channel activity .
3. Anti-inflammatory Properties
The sulfonamide group is associated with anti-inflammatory effects. The mechanism may involve the inhibition of certain enzymes involved in inflammatory pathways, although direct studies on this compound are still needed.
The proposed mechanisms of action for the biological activity of this compound include:
- Calcium Channel Modulation : The compound is theorized to interact with calcium channels, potentially leading to reduced coronary resistance and altered perfusion pressures .
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which could contribute to their therapeutic effects.
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) | Observations |
|---|---|---|---|
| I | Control | - | Baseline measurements |
| II | Benzenesulfonamide | 0.001 | Increased perfusion pressure |
| III | Compound 2 | 0.001 | Variable response |
| IV | Compound 3 | 0.001 | Significant decrease in resistance |
| V | Compound 4 (4-(2-aminoethyl)benzenesulfonamide) | 0.001 | Decreased perfusion pressure significantly |
| VI | Compound 5 | 0.001 | Moderate effect |
The results indicated that the presence of 4-(2-aminoethyl)benzenesulfonamide led to statistically significant reductions in both perfusion pressure and coronary resistance compared to the control group .
Pharmacokinetic Parameters
Pharmacokinetic studies using various computational models have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. Notably, permeability studies indicated differences in absorption rates when modeled against various cell lines, highlighting the need for further experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
